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Introduction

Glucose is the primary energy substrate for the brain, and the precise regulation of its uptake
by neurons is fundamental to normal physiological function. Dysregulated neuronal glucose
metabolism is implicated in a range of neurological disorders, including neurodegenerative
diseases and epilepsy. Consequently, the ability to accurately measure glucose uptake in
primary neurons is a critical tool for basic research and drug development.

This document provides detailed application notes and protocols for measuring glucose uptake
in primary neurons using the fluorescent glucose analog, 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-
1,3-diazol-4-yl)amino)-6-Deoxyglucose). 6-NBDG is a fluorescently labeled deoxyglucose that
is taken up by cells through glucose transporters (GLUTSs). Once inside the cell, it is not readily
metabolized, leading to its accumulation and allowing for the quantification of uptake via
fluorescence measurement.

It is important to note that while 6-NBDG is a widely used tool, some studies suggest that its
uptake may not be exclusively mediated by glucose transporters and can occur through
transporter-independent mechanisms.[1][2] Therefore, careful experimental design, including
the use of appropriate controls, is crucial for the accurate interpretation of results.
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The following tables summarize quantitative data from representative studies measuring 6-
NBDG uptake in neurons and other neural cell types. These tables are intended to provide a
reference for expected results and to highlight the variability in uptake rates observed under
different experimental conditions.

Table 1: 6-NBDG Uptake in Primary Neurons vs. Astrocytes
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Cell Type
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Concentrati
on (pM)

Incubation
Time (min)

Measureme
nt Method

Key
Findings

Reference
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uptake was

faster in [3]
neurons than

in astrocytes.

Primary

Astrocytes
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Microscopy
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NBDG uptake

was 6 times [3]
lower for
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Neurons (in
vivo, barrel
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injection

Two-photon
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Astrocytes (in
vivo, barrel
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Two-photon
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largely
unchanged.
Table 2: Kinetic Parameters of 6-NBDG Uptake
Cell Type Parameter Value Notes Reference
Saturable
Cultured )
Vmax 8.6 + 3.7 yM/min component of [5]
Astrocytes
uptake.
Saturable
Cultured
Km 262 £ 138 uM component of [5]
Astrocytes
uptake.
Pharmacologic
inhibition or
L929 Fibroblasts genetic depletion
(Glut1 - - of Glutl did not [1]
expressing) significantly
impact 6-NBDG
uptake.

Experimental Protocols
Protocol 1: Isolation and Culture of Primary Cortical
Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic
day 18 (E18) rat pups.

Materials:
o Timed-pregnant rat (E18)

e Dissection medium: Hibernate-E medium supplemented with 1x B-27 supplement and 0.5
mM GlutaMAX
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» Digestion solution: Papain (20 units/mL) and DNase | (100 pg/mL) in dissection medium

e Plating medium: Neurobasal medium supplemented with 1x B-27 supplement, 0.5 mM
GlutaMAX, and 25 uM glutamate

o Poly-D-lysine coated culture plates or coverslips
o Sterile dissection tools
Procedure:

» Euthanize the pregnant rat according to approved institutional animal care and use
committee (IACUC) protocols.

» Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold
dissection medium.

« |solate the embryonic brains and dissect the cortices.
e Mince the cortical tissue into small pieces.
 Incubate the tissue in the digestion solution for 15-20 minutes at 37°C.

o Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is
obtained.

o Centrifuge the cell suspension at 200 x g for 5 minutes.
e Resuspend the cell pellet in plating medium.
o Determine cell viability and density using a hemocytometer and trypan blue exclusion.

» Plate the neurons onto poly-D-lysine coated plates or coverslips at a desired density (e.g., 1
x 1075 cells/cm”2).

 Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
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» After 24 hours, replace half of the plating medium with fresh, glutamate-free Neurobasal
medium supplemented with B-27 and GlutaMAX.

» Continue to culture the neurons, replacing half of the medium every 3-4 days. Neurons are
typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: 6-NBDG Glucose Uptake Assay

This protocol provides a general procedure for measuring glucose uptake in primary neurons
using 6-NBDG. This can be adapted for use with fluorescence microscopy or a microplate
reader.

Materials:
e Primary neuronal cultures (7-14 DIV)

o Krebs-Ringer-HEPES (KRH) buffer (in mM: 136 NaCl, 4.7 KCI, 1.25 MgS0O4, 1.25 CaCl2, 20
HEPES, pH 7.4)

e 6-NBDG stock solution (e.g., 10 mM in DMSO, store at -20°C protected from light)[6]
e Glucose-free KRH buffer

e Inhibitors or treatment compounds (as required)

e Quenching solution (ice-cold KRH buffer)

 Lysis buffer (e.g., RIPA buffer) for plate reader-based assays

Procedure:

e Cell Preparation:

o Wash the primary neuronal cultures twice with warm KRH buffer to remove residual
glucose from the culture medium.

o Starve the cells by incubating them in glucose-free KRH buffer for 30-60 minutes at 37°C.

e Treatment (Optional):
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o If testing the effect of a compound, pre-incubate the cells with the compound in glucose-
free KRH buffer for the desired time. Include appropriate vehicle controls.

e 6-NBDG Incubation:

o Prepare a working solution of 6-NBDG in glucose-free KRH buffer. A final concentration of
100-300 pM is commonly used.[3]

o Remove the starvation buffer and add the 6-NBDG working solution to the cells.
o Incubate for 15-60 minutes at 37°C. The optimal time should be determined empirically.
e Termination of Uptake:

o To stop the uptake, rapidly aspirate the 6-NBDG solution and wash the cells three times
with ice-cold KRH buffer.

e Quantification:

o Fluorescence Microscopy:

Immediately after washing, fix the cells with 4% paraformaldehyde for 15 minutes at
room temperature.

Wash the cells with PBS and mount with an appropriate mounting medium.

Image the cells using a fluorescence microscope with standard FITC/GFP filter sets
(Excitation ~488 nm, Emission ~520 nm).

Quantify the mean fluorescence intensity per cell using image analysis software.
o Microplate Reader:

= After the final wash, lyse the cells in lysis buffer.

» Transfer the cell lysates to a black, clear-bottom 96-well plate.

» Measure the fluorescence using a microplate reader (Excitation ~485 nm, Emission
~535 nm).
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= Normalize the fluorescence intensity to the total protein concentration of each sample,
determined by a BCA or Bradford assay.

Controls:

» Negative Control: Incubate cells in glucose-free KRH buffer without 6-NBDG to measure
background autofluorescence.

« Inhibition Control: Co-incubate cells with 6-NBDG and a known glucose transporter inhibitor
(e.g., cytochalasin B or phloretin) to confirm transporter-mediated uptake. Note that some
studies have shown that these inhibitors may not completely block 6-NBDG uptake.[1]

o Competition Control: Co-incubate cells with 6-NBDG and a high concentration of D-glucose
(e.g., 10-20 mM) to compete for uptake via GLUTSs.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Overview of the neuronal glucose uptake and metabolism pathway.
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6-NBDG Glucose Uptake Experimental Workflow
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Caption: Step-by-step workflow for the 6-NBDG glucose uptake assay.
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Discussion and Critical Considerations

When using 6-NBDG to measure glucose uptake in primary neurons, it is essential to be aware
of the following considerations:

o Transporter-Independent Uptake: As mentioned, several studies have indicated that 6-NBDG
can enter cells through mechanisms other than GLUTs.[1][2] This is a significant limitation of
the assay. The inclusion of GLUT inhibitor controls is therefore highly recommended to
assess the transporter-dependent portion of the uptake.

« Differential Uptake in Neurons and Glia: The relative uptake of 6-NBDG in neurons versus
glial cells (astrocytes) can vary depending on the experimental conditions (in vitro vs. in vivo)
and the metabolic state of the cells.[3][4] In mixed cultures, it is important to use cell-type-
specific markers to distinguish neuronal uptake from glial uptake.

» Kinetic Differences: The transport kinetics of 6-NBDG are different from those of glucose. 6-
NBDG has a much slower rate of entry into cells.[7] Therefore, results from 6-NBDG assays
should be interpreted as a relative measure of glucose uptake capacity rather than an
absolute quantification of glucose flux.

o Optimization is Key: The optimal concentration of 6-NBDG and the incubation time can vary
between different neuronal preparations and culture conditions. It is crucial to perform pilot
experiments to determine the linear range of uptake for your specific experimental setup.

Conclusion

Measuring glucose uptake in primary neurons is a valuable technique for understanding
neuronal metabolism in health and disease. The fluorescent glucose analog 6-NBDG provides
a convenient and widely used method for this purpose. However, researchers must be mindful
of the potential for transporter-independent uptake and other confounding factors. By following
well-controlled and optimized protocols, and by carefully interpreting the data within the context
of the assay's limitations, valuable insights into neuronal glucose metabolism can be obtained.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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